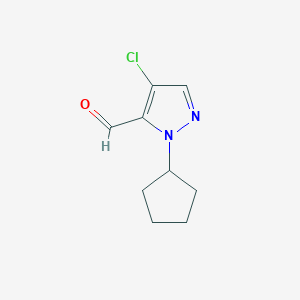

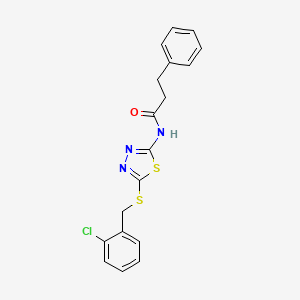

![molecular formula C14H11N3O3S2 B2589096 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-75-8](/img/structure/B2589096.png)

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a derivative of thieno[3,4-d]pyrimidin-4(3H)-thione . Thieno[3,4-d]pyrimidin-4(3H)-thione is a photosensitizer for cancer cells, which is non-fluorescent and absorbs near-visible radiation with about 60% higher efficiency . It efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Synthesis Analysis

The synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione involves thionation of nucleobases . In another study, 7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized by base catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides 4, which in turn were obtained by the aza-Wittig reaction of iminophosphoranes 3 with aromatic isocyanates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,4-d]pyrimidin-4(3H)-thione include thionation of nucleobases . Another study mentioned the base catalyzed reactions of nucleophilic reagents with carbodiimides .科学研究应用

Synthesis and Characterization

Nonaqueous Capillary Electrophoresis : A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating its effectiveness for quality control (Ye et al., 2012).

Antitumor and Antibacterial Agents : Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives were synthesized, showing high antitumor activity against various cancer cell lines and antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Antimicrobial Activity : Synthesis of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (Mittal et al., 2011).

Therapeutic Applications

Antitumor Agents : Dual inhibitors of dihydrofolate reductase and thymidylate synthase based on pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated, showing potent antitumor activity and highlighting the scaffold's utility for developing antitumor agents (Gangjee et al., 2005).

Histone Deacetylase Inhibitor : The design and synthesis of an orally active histone deacetylase inhibitor demonstrated selective inhibition of HDACs 1-3 and 11, showing potential as an anticancer drug (Zhou et al., 2008).

Herbicidal Activity : Sulfonanilides with a pyrimidinyl-containing group showed high herbicidal activity and broad-spectrum weed control, including against paddy weeds, without harming rice plants, indicating their potential use in agricultural applications (Yoshimura et al., 2011).

未来方向

属性

IUPAC Name |

4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQPNIKQSEUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)